2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One efficient method is the palladium-catalyzed reverse hydrogenolysis, which does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which offer excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied to scale up the synthesis processes developed in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in acetic acid can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential antiviral and antitumor properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares the same core structure but lacks the ethyl and methylpentyl substituents.
Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan: Another naphthofuran derivative with different substituents.
Uniqueness
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthofuran derivatives
Properties
CAS No. |
915093-51-5 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-6-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
LYJPRXJTZYDLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=C(C=C3)CCCC(C)C |
Origin of Product |
United States |
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